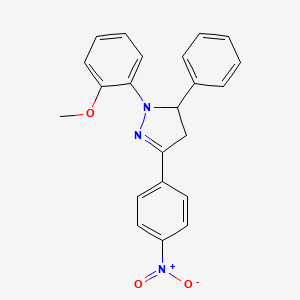![molecular formula C20H26O5 B4882424 2-[3-(2-isopropoxyphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4882424.png)
2-[3-(2-isopropoxyphenoxy)propoxy]-1,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-isopropoxyphenoxy)propoxy]-1,3-dimethoxybenzene, commonly known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases and conditions.
Mécanisme D'action
ICI 118,551 acts as a selective antagonist of the β2-adrenergic receptor. It binds to the receptor and prevents the activation of downstream signaling pathways that are involved in various physiological processes. This results in the inhibition of β2-adrenergic receptor-mediated effects such as bronchodilation, vasodilation, and glycogenolysis.
Biochemical and Physiological Effects:
ICI 118,551 has been shown to have various biochemical and physiological effects. It has been shown to inhibit β2-adrenergic receptor-mediated bronchodilation, vasodilation, and glycogenolysis. It has also been shown to inhibit the release of insulin from pancreatic β-cells. Additionally, ICI 118,551 has been shown to have anti-inflammatory effects in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
ICI 118,551 has several advantages and limitations for lab experiments. One advantage is its selectivity for the β2-adrenergic receptor, which allows for specific targeting of this receptor in various studies. However, its potency as an antagonist may vary depending on the experimental conditions, which can be a limitation. Additionally, ICI 118,551 has a short half-life and is rapidly metabolized in vivo, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of ICI 118,551. One direction is the investigation of its potential therapeutic applications in various diseases and conditions such as asthma, chronic obstructive pulmonary disease, and diabetes. Another direction is the development of more potent and selective β2-adrenergic receptor antagonists for use in experimental and clinical settings. Additionally, the use of ICI 118,551 as a tool to study the role of β2-adrenergic receptors in various physiological and pathological processes will continue to be an important area of research.
Méthodes De Synthèse
ICI 118,551 is synthesized through a multi-step process that involves the reaction of 2-methoxy-4-nitrophenol with 2-isopropoxyphenol in the presence of potassium carbonate. The resulting product is then subjected to a series of reactions involving the use of various reagents and solvents to yield ICI 118,551 in its pure form.
Applications De Recherche Scientifique
ICI 118,551 has been extensively studied in various scientific research applications. It has been used as a tool to investigate the role of β2-adrenergic receptors in various physiological and pathological processes. ICI 118,551 has been used to study the effects of β2-adrenergic receptor activation on cardiac function, airway smooth muscle contraction, and glucose metabolism.
Propriétés
IUPAC Name |
1,3-dimethoxy-2-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-15(2)25-17-10-6-5-9-16(17)23-13-8-14-24-20-18(21-3)11-7-12-19(20)22-4/h5-7,9-12,15H,8,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMQNGLYILKLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCOC2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6495621 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4882346.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4882357.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4882370.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4882374.png)
![1-(2-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882383.png)
![4-{[4-(4-nitrophenyl)-1-piperazinyl]acetyl}morpholine](/img/structure/B4882391.png)
![(2R*,6S*)-1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylpiperidine](/img/structure/B4882395.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882400.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882410.png)

![3-{[(2-phenylethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4882433.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-hydroxycyclohexyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4882434.png)
